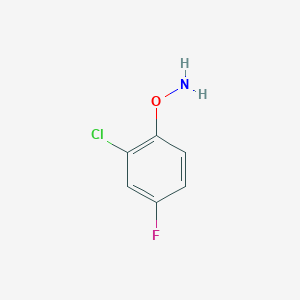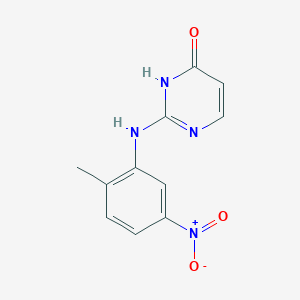
2,4-Dioxopiperidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxopiperidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its versatile chemical properties and its role as an intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxopiperidine-3-carbonitrile typically involves a multi-step process. One common method is the Knoevenagel condensation of cyanoacetic acid with aldehydes, followed by the addition of another molecule of cyanoacetic acid. This is followed by the Achmatowicz reaction and subsequent decarboxylation . The reaction is usually carried out in toluene at reflux temperature, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for higher yields and efficiency. The use of environmentally friendly conditions and catalysts is often emphasized to reduce waste and improve sustainability .
化学反応の分析
Types of Reactions: 2,4-Dioxopiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2,4-Dioxopiperidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the development of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2,4-Dioxopiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the structure of the target molecule .
類似化合物との比較
3-Cyanopiperidin-2,6-dione: This compound is structurally similar and shares some synthetic routes and applications.
Thiazolidine-2,4-dione: Another related compound with significant biological activity.
Uniqueness: 2,4-Dioxopiperidine-3-carbonitrile is unique due to its specific chemical structure, which allows for a wide range of chemical modifications and applications. Its versatility in synthetic chemistry and its role as an intermediate in the production of various biologically active compounds make it a valuable compound in both research and industry .
特性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
2,4-dioxopiperidine-3-carbonitrile |
InChI |
InChI=1S/C6H6N2O2/c7-3-4-5(9)1-2-8-6(4)10/h4H,1-2H2,(H,8,10) |
InChIキー |
AGXBRKYDTJNFIQ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C(C1=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13688247.png)



![1H-Benzo[g]indazole-3-carboxylic acid](/img/structure/B13688272.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)

![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)

![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)

